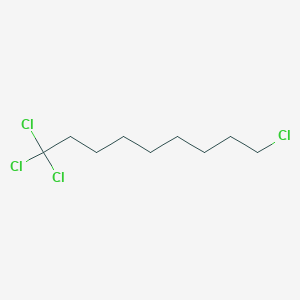
1,1,1,9-Tetrachlorononane
Description
1,1,1,9-Tetrachlorononane is a chlorinated alkane with the molecular formula C₉H₁₆Cl₄. It features four chlorine atoms substituted at the terminal (1st and 9th) and adjacent (1st) carbon positions of a nonane backbone. This structural configuration contributes to its physicochemical properties, including moderate volatility, low water solubility, and persistence in environmental matrices due to its fully chlorinated methyl groups . Regulatory data from the Russian Federation’s Ministry of Justice indicate a threshold limit of 0.003 mg/L for organic odor detection (org.
Properties
CAS No. |
1561-48-4 |
|---|---|
Molecular Formula |
C9H16Cl4 |
Molecular Weight |
266 g/mol |
IUPAC Name |
1,1,1,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-8-6-4-2-1-3-5-7-9(11,12)13/h1-8H2 |
InChI Key |
PVWUJBDIDCVQCR-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
Canonical SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
Other CAS No. |
1561-48-4 |
Synonyms |
1,1,1,9-Tetrachlorononane |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Chlorination Pattern and Environmental Impact
(b) Regulatory and Toxicity Data
- This compound’s threshold (0.003 mg/L) is stricter than that of 1,1,1,5-Tetrachloropentane (0.005 mg/L), suggesting higher regulatory concern for its persistence in water systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


